
Ethyl acetate-d8
Overview
Description
Ethyl acetate-d8 is a deuterated form of ethyl acetate, where all the hydrogen atoms are replaced with deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals in NMR spectra .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl acetate-d8 can be synthesized through the esterification of deuterated ethanol (ethanol-d6) with deuterated acetic acid (acetic acid-d4) in the presence of an acidic catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The reaction mixture is then subjected to distillation to purify the this compound .
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors and efficient distillation setups to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl acetate-d8 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated ethanol and deuterated acetic acid.
Reduction: this compound can be reduced to deuterated ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Deuterated ethanol and deuterated acetic acid.
Reduction: Deuterated ethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl acetate-d8 is widely used in scientific research, particularly in:
Chemistry: As a solvent in NMR spectroscopy to study the structure and dynamics of organic molecules.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In drug development and pharmacokinetics to study the behavior of deuterated compounds in biological systems.
Industry: As a standard in the quantification of volatile components in various products, such as extra virgin olive oil .
Mechanism of Action
The primary mechanism by which ethyl acetate-d8 exerts its effects is through its role as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not produce significant background signals in NMR spectra, allowing for clearer and more accurate analysis of the sample being studied. This makes it an invaluable tool in the elucidation of molecular structures and dynamics .
Comparison with Similar Compounds
Ethyl acetate: The non-deuterated form of ethyl acetate.
Methanol-d4: Another deuterated solvent used in NMR spectroscopy.
Chloroform-d: A commonly used deuterated solvent in NMR spectroscopy .
Comparison:
Uniqueness: Ethyl acetate-d8 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy compared to non-deuterated solvents. It offers minimal background interference, making it ideal for studying complex organic molecules.
Applications: While other deuterated solvents like methanol-d4 and chloroform-d are also used in NMR spectroscopy, this compound is particularly useful for samples where the solvent’s chemical environment closely matches that of the sample, providing more accurate results .
Biological Activity
Ethyl acetate-d8, a deuterated form of ethyl acetate, is primarily utilized as a solvent in various analytical and synthetic applications. However, emerging research highlights its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the biological activity of this compound, focusing on its effects, mechanisms, and relevant case studies.
This compound is characterized by its molecular formula and is often used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuteration enhances the resolution of NMR spectra, making it valuable for studying complex organic compounds.
Antimicrobial Activity
Recent studies have demonstrated that ethyl acetate extracts exhibit significant antimicrobial properties. This compound has been used as a standard in evaluating the antimicrobial efficacy of plant extracts against various pathogens.
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Case Study: Antibacterial Effects
A study evaluated the antibacterial activity of extracts from Vernonia adoensis roots against Staphylococcus aureus and Pseudomonas aeruginosa. The ethyl acetate extract displayed notable membrane impairment in P. aeruginosa, leading to protein leakage and biofilm disruption. The time-kill assay indicated effective bacterial kill rates with concentrations ranging from 12.5 to 100 µg/ml . -
Table 1: Antimicrobial Activity of Ethyl Acetate Extracts
Extract Source Pathogen Minimum Inhibitory Concentration (MIC) Vernonia adoensis Staphylococcus aureus 50 µg/ml Vernonia adoensis Pseudomonas aeruginosa 25 µg/ml
Antioxidant Properties
This compound has also been investigated for its antioxidant capabilities. The antioxidant activity is crucial for combating oxidative stress and related diseases.
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Case Study: Antioxidant Activity of Hyssopus angustifolius
The ethyl acetate extract from various parts of Hyssopus angustifolius was evaluated for its antioxidant activity using several assays, including DPPH radical scavenging and nitric oxide scavenging tests. The flower extract exhibited the highest DPPH scavenging activity with an IC₅₀ value of 275.4 ± 7.6 µg/mL, indicating potent antioxidant properties . -
Table 2: Antioxidant Activity of Hyssopus angustifolius Extracts
Plant Part DPPH Scavenging IC₅₀ (µg/mL) Nitric Oxide Scavenging IC₅₀ (µg/mL) Flowers 275.4 ± 7.6 376.6 ± 11.4 Leaves 297.6 ± 9.6 297.6 ± 9.6 Stems 837.8 ± 19.2 Not evaluated
The biological activities of this compound can be attributed to its ability to interact with cellular membranes and disrupt microbial viability or neutralize reactive oxygen species (ROS). For instance:
- Antimicrobial Mechanism : Ethyl acetate extracts can compromise bacterial cell membranes, leading to leakage of intracellular components and eventual cell death.
- Antioxidant Mechanism : this compound acts by scavenging free radicals, thereby reducing oxidative stress and preventing cellular damage.
Q & A
Basic Research Questions
Q. How is Ethyl acetate-d8 identified and characterized in chemical databases?
Ethyl acetate-d8 (CAS 117121-81-0) is identified by its molecular formula (CD3COOCD2CD3), molecular weight (96.15 g/mol), and deuterium atom purity (≥99.5%). Its isotopic labeling distinguishes it from protiated ethyl acetate, enabling precise tracking in experimental systems. Key physicochemical properties, such as boiling point and solubility, can be inferred from non-deuterated ethyl acetate data (e.g., Henry's Law constants: 4.7–8.9 mol/(kg·bar) ), with adjustments for isotopic effects .
Q. What is the role of this compound as an internal standard in volatile organic compound (VOC) analysis?
Ethyl acetate-d8 is added to samples prior to analysis (e.g., 40 μL per 1 g sample) to correct for matrix effects and instrument variability in GC-MS. Deuterated analogs minimize signal overlap with target analytes, enabling quantification via isotope dilution. For example, in grape phenolic studies, it is used alongside toluene-d8 and hexanoic acid-d11 to normalize recovery rates during headspace extraction .
Q. What safety protocols apply to handling this compound in laboratory settings?
While specific safety data for the deuterated form are limited, protocols for protiated ethyl acetate (flammability: flash point -4°C; central nervous system effects) should be followed. Key steps include:
- Using inert atmosphere techniques (e.g., Schlenk lines) to prevent combustion.
- Quenching reactions with deuterated acids (e.g., DCl/D2O) to avoid proton exchange .
- Training researchers to identify hazards and respond to spills or exposure .
Advanced Research Questions
Q. How does deuteration affect the solvent properties of this compound in organometallic synthesis?
Deuterated solvents like Ethyl acetate-d8 reduce <sup>1</sup>H interference in NMR spectroscopy, but their nuclear spin properties (e.g., quadrupole moment of deuterium) can complicate signal splitting. In chromium(III) complex synthesis, Ethyl acetate-d8 is used for extraction to maintain deuterium enrichment. Post-reaction, the solvent is dried over anhydrous Na2SO4 and evaporated under vacuum to prevent isotopic dilution .
Q. What kinetic isotope effects (KIE) arise when using this compound in enzyme-catalyzed reactions?
Deuterated solvents alter hydrogen-bonding networks, potentially affecting enzyme activity. For example, in lipase-catalyzed acidolysis (e.g., DHA/EPA ethyl ester synthesis), Ethyl acetate-d8 may reduce reaction rates due to increased solvent viscosity or altered transition-state stabilization. Researchers should optimize concentrations (e.g., 220–400 mM) and monitor initial rates (e.g., 0.0168–0.0816 µmol·min<sup>-1</sup>·U<sup>-1</sup>) using deuterated controls .
Q. How do thermodynamic properties of this compound compare to its protiated form?
Isotopic substitution increases molecular weight and reduces vapor pressure. Henry's Law constants for protiated ethyl acetate (4.7–8.9 mol/(kg·bar) ) can be adjusted for deuterated analogs using the reduced partition function ratio. For example, the temperature dependence parameter (d(ln*kH)/d(1/T)) of 5700 K suggests Ethyl acetate-d8 exhibits lower volatility, impacting headspace extraction efficiency in VOC studies .
Q. What challenges arise in quantifying this compound purity via mass spectrometry?
Trace protiated impurities (e.g., CD3COOCH2CD3) can skew isotopic enrichment measurements. High-resolution MS (HRMS) with electron ionization (IE ≈10.01 eV ) is recommended to resolve m/z shifts. For instance, the molecular ion cluster for Ethyl acetate-d8 (C4D8O2<sup>+</sup>) should show a primary peak at m/z 96.15, with <1% contribution from lower deuterated species .
Q. Methodological Best Practices
- Synthesis & Extraction : Use deuterated reagents (e.g., DCl/D2O) to maintain isotopic integrity during workup .
- Spectroscopy : Employ <sup>2</sup>H-decoupled NMR or FTIR to distinguish solvent signals from analytes.
- Data Reporting : Include isotopic purity, solvent history, and control experiments to validate reproducibility .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-AUOAYUKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584117 | |
Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117121-81-0 | |
Record name | (~2~H_5_)Ethyl (~2~H_3_)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl acetate-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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